N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide
Overview
Description
N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide, also known as CNB-001, is a small molecule that has been found to have potential therapeutic applications in various neurological disorders. The compound was first synthesized in 2006 and has since been the subject of extensive research.
Mechanism of Action
The exact mechanism of action of N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide is not fully understood, but it is believed to act by modulating the levels of various neurotransmitters and signaling pathways in the brain. The compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory, and to decrease the levels of inflammatory cytokines, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been found to have several biochemical and physiological effects in various animal models of neurological disorders. The compound has been shown to improve cognitive function, reduce neuronal damage and inflammation, and enhance neuroplasticity and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide is its neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide. One area of research is to further investigate the mechanism of action of the compound and to identify the specific signaling pathways and neurotransmitters that it modulates. Another area of research is to optimize the synthesis of N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide and to develop new formulations that improve its solubility and bioavailability. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide in humans.
Scientific Research Applications
N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been found to have potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. The compound has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-chloro-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4/c14-9-5-4-8(7-11(9)18(20)21)13(19)22-17-12(15)10-3-1-2-6-16-10/h1-7H,(H2,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAGWMIVTRIBFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809881 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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